1-[(4-bromobenzyl)oxy]-1H-imidazole
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Overview
Description
1-[(4-Bromobenzyl)oxy]-1H-imidazole is a chemical compound characterized by its bromobenzyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Bromobenzyl)oxy]-1H-imidazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzyl alcohol with imidazole under specific conditions, such as using a dehydrating agent to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromobenzyl)oxy]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form bromobenzaldehyde or benzoic acid derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromobenzaldehyde, benzoic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Hydroxylated or aminated derivatives of the bromobenzyl group.
Scientific Research Applications
1-[(4-Bromobenzyl)oxy]-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to investigate cellular processes.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(4-Bromobenzyl)oxy]-1H-imidazole exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-[(4-Bromobenzyl)oxy]-1H-imidazole is unique due to its specific structural features. Similar compounds include:
1-(4-Bromobenzyl)piperazine: This compound has a piperazine ring instead of an imidazole ring.
4-Bromobenzyl bromide: This compound lacks the imidazole ring and has a bromine atom on the benzyl group.
Properties
IUPAC Name |
1-[(4-bromophenyl)methoxy]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-10-3-1-9(2-4-10)7-14-13-6-5-12-8-13/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQLNCPIOPMEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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